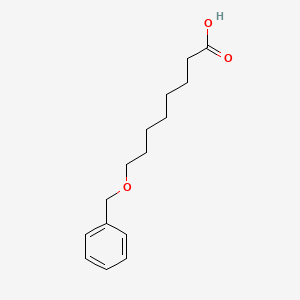

8-(Benzyloxy)octanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Benzyloxy)octanoic Acid is an organic compound with the molecular formula C15H22O3 It is characterized by an octanoic acid backbone with a benzyloxy substituent at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)octanoic Acid typically involves the reaction of octanoic acid with benzyl alcohol under specific conditions. One common method is the esterification of octanoic acid with benzyl alcohol in the presence of an acid catalyst, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)octanoic Acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyloxy group can be reduced to yield the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

8-(Benzyloxy)octanoic Acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: It is studied for its potential effects on cellular processes and membrane permeability.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)octanoic Acid involves its interaction with cellular membranes and metabolic pathways. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and altering membrane potential. This leads to the activation of apoptotic pathways and cell death .

Comparison with Similar Compounds

8-Benzyloxy-substituted quinoline ethers: These compounds share a similar benzyloxy group but differ in their core structure and biological activity.

3-Hydroxyoctanoic Acid derivatives: These compounds have a similar octanoic acid backbone but differ in their functional groups and applications.

Uniqueness: 8-(Benzyloxy)octanoic Acid is unique due to its specific combination of the benzyloxy group and octanoic acid backbone, which imparts distinct chemical and biological properties. Its ability to induce apoptosis via mitochondrial pathways sets it apart from other similar compounds .

Biological Activity

8-(Benzyloxy)octanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and nematicidal applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a medium-chain fatty acid derivative characterized by the presence of a benzyloxy group at the eighth carbon position of the octanoic acid chain. This structural modification is believed to influence its biological properties significantly.

Chemical Structure

- Chemical Formula : C_{15}H_{28}O_3

- Molecular Weight : 256.39 g/mol

- IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, 6,8-Bis(benzylthio)octanoic acid has been shown to inhibit key enzymes involved in mitochondrial metabolism, leading to increased production of reactive oxygen species (ROS) in cancer cells. This disruption in metabolic pathways selectively induces cell death in tumor cells while sparing normal cells .

Case Study: Tumor Cell Lines

A study investigating the effects of related compounds on various tumor cell lines demonstrated that:

- Cell Lines Tested : H460 (lung carcinoma), BxPC-3 (pancreatic cancer)

- Findings : Significant inhibition of tumor growth was observed in xenograft models treated with these compounds, showcasing their potential as therapeutic agents .

Nematicidal Activity

Research has also explored the nematicidal properties of benzyloxyalkanols, including derivatives like this compound. In vitro assays revealed that these compounds exhibited higher nematicidal activity compared to traditional agents like benzyl alcohol.

Efficacy Data

| Compound | LD50 (ppm) | Mortality Rate (%) at 1000 ppm |

|---|---|---|

| BzC8OH | 246.1 | 100 |

| BzC9OH | 158.0 | 100 |

| Benzyl Alcohol | N/A | 31 |

The data indicates that benzyloxy compounds could serve as effective alternatives for nematode control in agricultural applications .

The biological activity of this compound may be attributed to its ability to interact with biological membranes and influence metabolic pathways. The presence of the benzyloxy group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Metabolic Pathway Analysis

A study utilizing gas chromatography-mass spectrometry (GC-MS) highlighted significant alterations in metabolic pathways upon treatment with medium-chain fatty acids like octanoic acid. The addition of octanoic acid resulted in increased ketone body production and alterations in the citric acid cycle within glioblastoma cells .

Comparative Studies

Comparative studies between octanoic and decanoic acids revealed distinct metabolic responses, emphasizing the unique role that chain length plays in biological activity:

- Octanoic Acid (C8) : Primarily affects mitochondrial metabolism.

- Decanoic Acid (C10) : Influences cytosolic pathways and promotes fatty acid synthesis.

These findings underscore the importance of structural characteristics in determining the biological effects of fatty acids .

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

8-phenylmethoxyoctanoic acid |

InChI |

InChI=1S/C15H22O3/c16-15(17)11-7-2-1-3-8-12-18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,16,17) |

InChI Key |

TTYCQDVFEBNDFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.